![molecular formula C13H16O2S B1443481 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1341128-94-6](/img/structure/B1443481.png)

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

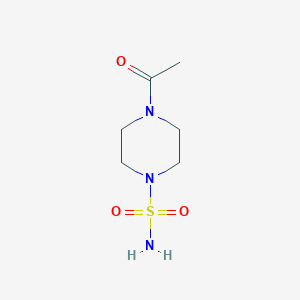

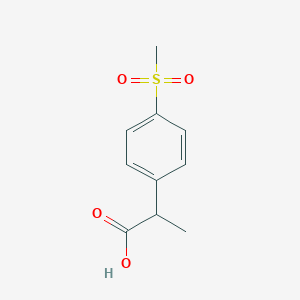

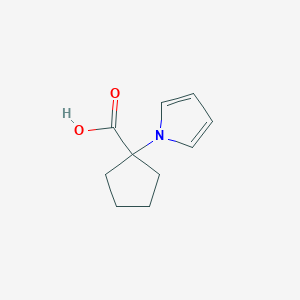

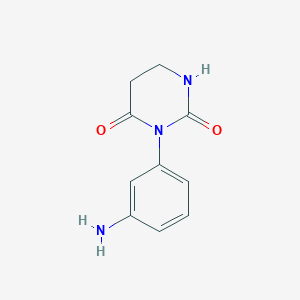

“2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the bicyclo[2.2.1]heptane core with a carboxylic acid functional group and a thiophen-2-ylmethyl substituent .Scientific Research Applications

Secondary Structure of Homo-thiopeptides

Homo-thiopeptides derived from bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, prefer extended strand structures with trans-thioamide bonds in both solid state and solution (Otani et al., 2012).

Synthesis and Structure Analysis

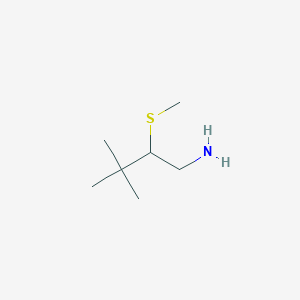

A conformationally restricted methionine analogue was synthesized from methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate. Its crystal and molecular structure were determined, highlighting the potential for creating structured molecules (Glass et al., 1990).

Synthesis of 1-Norbornyl-5-R-1H-1,2,3-Triazole-4-Carboxylic Acids

A procedure for synthesizing 2-azidobicyclo[2.2.1]heptane was developed, leading to the creation of carboxylic acids with specific structural features (Pokhodylo et al., 2017).

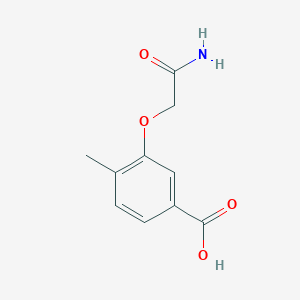

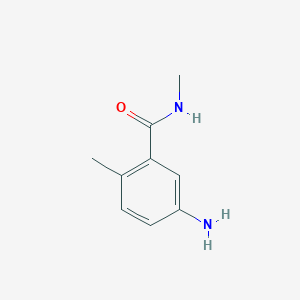

Catalytic Chemical Amide Synthesis

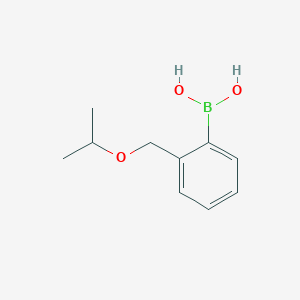

(2-(Thiophen-2-ylmethyl)phenyl)boronic acid was used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, showing effectiveness at room temperature for a variety of substrates. This method is crucial for peptide synthesis (Mohy El Dine et al., 2015).

Synthesis of Bicyclic Diones and Thiones

Research into the synthesis of a group of bicyclic ketones and thiones, including bicyclo[2.2.1]heptane-2,5-dione, revealed rapid tetramethylation and facilitated synthesis of various compounds (Werstiuk et al., 1992).

Cyclotrimerization Promoted by Copper(I) Thiophen-2-Carboxylate

Copper(I) thiophen-2-carboxylate effectively promoted the trimerization of bicyclic vic-bromotrimethyltin olefins, yielding high yields of tris-annelated benzenes (Borsato et al., 2002).

Microbiological Asymmetric Hydroxylation

Various microorganisms were found to asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid and related compounds, indicating potential applications in synthesizing chiral synthons for cyclopentanoids (Yamazaki & Maeda, 1985).

Mass Spectrometry in Stereochemical Problems

The mass spectrometric behavior of mono- and di-substituted norbornanes, including bicyclo[2.2.1]heptane-2-endo- and -exo-carboxylic acid, was studied to characterize stereoisomers, demonstrating applications in analytical chemistry (Curcuruto et al., 1991).

Stereoselective Preparation of Chiral Acids

A high-yield synthesis of diastereomerically pure chiral acids, potentially useful as chiral auxiliaries, was achieved, starting from ketopinic acid (Ishizuka et al., 1990).

Synthesis of (+)-Camphor-derived Amino Alcohols

Amino alcohols derived from camphor were synthesized and used as ligands for the addition of diethylzinc to benzaldehydes, showing potential in enantioselective synthesis (Nevalainen & Nevalainen, 2001).

properties

IUPAC Name |

2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBKYJCZQCKCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(CC3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)

![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)